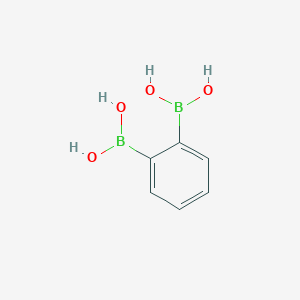

1,2-Phenylenediboronic acid

Overview

Description

Synthesis Analysis

The synthesis of 1,2-phenylenediboronic acid and its derivatives primarily involves palladium-catalyzed coupling reactions, such as the Suzuki coupling. These methods yield structurally homogeneous products and allow for the incorporation of various functional groups, enhancing the compound's utility in organic synthesis (Rehahn, Schlüter, Wegner, & Feast, 1989).

Molecular Structure Analysis

The molecular and crystal structures of phenylenediboronic acids have been elucidated through X-ray diffraction methods. These studies reveal the presence of hydrogen-bonded dimers and the formation of ribbon motifs within the crystal lattice, indicating a complex interplay of intermolecular interactions that influence the compound's stability and reactivity (Adamczyk-Woźniak et al., 2019).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including the formation of coordination complexes and polymerization processes. It serves as a key precursor in the synthesis of polymers and metal-organic frameworks, demonstrating its versatility in forming complex structures with potential applications in materials science (Plabst & Bein, 2009).

Physical Properties Analysis

The physical properties of this compound, such as its thermal behavior and solubility, are closely related to its molecular structure. The presence of boronic acid groups influences its solubility in various solvents, making it an important compound for applications requiring specific solubility characteristics. Its thermal stability is also of interest for its potential use in high-temperature applications (Álvaro, Ferrer, García, & Leyva, 2004).

Chemical Properties Analysis

The chemical properties of this compound, such as its acidity and reactivity towards various substrates, are fundamental for its role in organic synthesis. Studies have shown that the presence of fluorine atoms in the molecule can significantly influence its acidity and the stability of its derivatives, making these compounds useful as reagents in organic synthesis and catalysis (Durka et al., 2014).

Scientific Research Applications

Structural and Chemical Properties

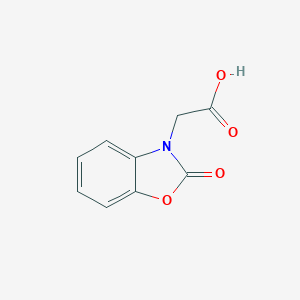

- Solid-State and Solution Structural Properties : Studies on fluorinated 1,2-phenylenediboronic acids have revealed insights into their solid-state and solution structural properties. These compounds show equilibrium with their dehydrated forms, potentially forming cyclic benzoxadiborole structures. Fluorination of the aromatic ring and complexation with water improve the stability of these structures (Durka et al., 2014).

Applications in Organic Synthesis

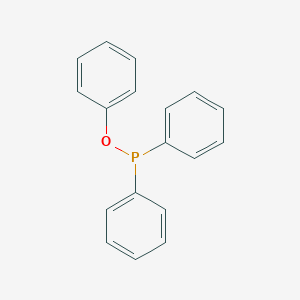

- Catalysis in Organic Synthesis : 1,2-Phenylenediboronic esters have been explored as potential catalysts for inverse electron demand Diels–Alder reactions. These esters offer higher stability and easier handling compared to other derivatives and form bidentate coordination complexes in certain reactions (Bader et al., 2013).

Luminescent Materials Development

- Luminescent Material Development : Research has demonstrated the potential of 1,2-phenylenediboronic acid in creating luminescent materials. These materials show promise for applications in optoelectronic devices, displaying significant emission quantum yields and electroluminescent properties (Jarzembska et al., 2017).

Host for Ice Clusters

- Hosting Ice Clusters : A study on a nanotubular crystal network of this compound revealed its ability to host water clusters, similar to those found in hexagonal ice structures. This property is unique due to the hydrogen-bonded organic framework architecture of the compound (Durka et al., 2013).

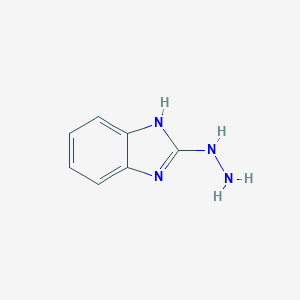

Pharmaceutical Synthesis

- Pharmaceutical Compound Synthesis : In high-temperature water synthesis, this compound has been used in the synthesis of benzimidazoles, a class of compounds with pharmaceutical relevance. The process achieved high yields, comparable or better than those in conventional media, showcasing the utility of this compound in pharmaceutical chemistry (Dudd et al., 2003).

Mechanism of Action

Target of Action

1,2-Phenylenediboronic acid has been investigated as a potential catalyst for organic synthesis . It has also been studied as a potential inhibitor of β-lactamase enzymes, specifically KPC-type carbapenemases .

Mode of Action

In the context of organic synthesis, this compound acts as a bidentate Lewis acid, catalyzing the inverse electron demand Diels–Alder reaction of 1,2-diazene . As a β-lactamase inhibitor, it forms a complex with the KPC-2 enzyme, enabling covalent binding to the catalytic Ser70 residue .

Biochemical Pathways

Its role as a catalyst in the inverse electron demand diels–alder reaction suggests it may influence pathways involving 1,2-diazene . As a β-lactamase inhibitor, it likely affects pathways related to bacterial resistance to β-lactam antibiotics .

Pharmacokinetics

Its potential as a β-lactamase inhibitor suggests it may have suitable bioavailability for therapeutic use .

Result of Action

As a catalyst, this compound facilitates the inverse electron demand Diels–Alder reaction of 1,2-diazene . As a β-lactamase inhibitor, it reduces the minimum inhibitory concentrations (MICs) of carbapenems, enhancing their effectiveness against KPC-producers .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its stability and ease of handling make it a more practical catalyst than some alternatives . Its effectiveness as a β-lactamase inhibitor may also be influenced by factors such as bacterial resistance mechanisms .

Future Directions

The glucose-sensitive self-adjusting drug delivery system simulates the physiological model of the human pancreas-secreting insulin and then precisely regulates the release of hypoglycemic drugs and controls the blood sugar . Therefore, it has good application prospects in the treatment of diabetes .

properties

IUPAC Name |

(2-boronophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8B2O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,9-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRVXVDQQOVOIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623233 | |

| Record name | 1,2-Phenylenediboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13506-83-7 | |

| Record name | B,B′-1,2-Phenylenebis[boronic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13506-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Phenylenediboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does the unique structure of 1,2-phenylenediboronic acid influence its interactions and applications?

A1: this compound exhibits a propensity to form various supramolecular structures due to the presence of two boronic acid groups on the aromatic ring. [, , ] This feature facilitates the formation of cyclic semianhydrides, particularly in the presence of water or fluoride ions. [] Computational studies have shown that fluorination of the aromatic ring further stabilizes these cyclic structures. [] Furthermore, the molecule readily forms hydrogen-bonded networks, as exemplified by its ability to create nanotubular architectures capable of hosting water clusters. [] This self-assembling property makes it a promising candidate for applications in supramolecular chemistry and materials science, such as the design of hydrogen-bonded organic frameworks (HOFs). []

Q2: Can this compound be utilized in the development of luminescent materials?

A2: Yes, this compound can be complexed with appropriate ligands to create luminescent materials. Studies have shown its ability to form complexes with imidazo[1,2-a]pyridine derivatives, yielding blue-luminescent compounds. [] These complexes exhibit characteristic dimeric structures linked by the boronic acid groups, influencing their luminescent properties. [] The lack of significant charge transfer within these complexes, unlike some analogous systems, suggests that their emission properties are primarily governed by the chosen ligand. [] This finding highlights the potential of this compound as a building block for designing tailored luminescent materials by selecting suitable ligands.

Q3: How do substituents on the aromatic ring of this compound affect its reactivity?

A3: The reactivity of this compound can be significantly influenced by substituents on the aromatic ring. For instance, incorporating bromine atoms at the 2 and 6 positions facilitates a two-step synthesis of DATB (1,3-dioxa-5-aza-2,4,6-triborinane) derivatives. [] In this process, the brominated this compound undergoes Suzuki-Miyaura coupling followed by an acidic treatment to yield the desired DATB ring system. [] This example demonstrates how modifications to the parent this compound structure can be strategically employed to access other valuable heterocyclic compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.